molecular formula C16H14ClNO3 B268619 4-(Propanoylamino)phenyl 2-chlorobenzoate

4-(Propanoylamino)phenyl 2-chlorobenzoate

Cat. No. B268619
M. Wt: 303.74 g/mol
InChI Key: STDKCEOWGQXRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propanoylamino)phenyl 2-chlorobenzoate, also known as PACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. PACB belongs to the class of benzamides and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 4-(Propanoylamino)phenyl 2-chlorobenzoate is not fully understood. However, it has been suggested that 4-(Propanoylamino)phenyl 2-chlorobenzoate may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For example, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, 4-(Propanoylamino)phenyl 2-chlorobenzoate may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. 4-(Propanoylamino)phenyl 2-chlorobenzoate has also been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have antimicrobial effects by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Propanoylamino)phenyl 2-chlorobenzoate is its potential application in drug discovery and development. 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have a synergistic effect when used in combination with other drugs, making it a potentially valuable addition to combination therapy. However, one of the limitations of 4-(Propanoylamino)phenyl 2-chlorobenzoate is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-(Propanoylamino)phenyl 2-chlorobenzoate in vivo.

Future Directions

For the study of 4-(Propanoylamino)phenyl 2-chlorobenzoate include the development of 4-(Propanoylamino)phenyl 2-chlorobenzoate-based drugs, further elucidation of its mechanism of action, and determination of its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 4-(Propanoylamino)phenyl 2-chlorobenzoate involves the reaction of 4-aminophenyl 2-chlorobenzoate with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is purified through recrystallization to obtain pure 4-(Propanoylamino)phenyl 2-chlorobenzoate. This method has been reported to yield 4-(Propanoylamino)phenyl 2-chlorobenzoate in high purity and yield.

Scientific Research Applications

4-(Propanoylamino)phenyl 2-chlorobenzoate has been extensively studied for its potential application in drug discovery and development. It has been found to exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. 4-(Propanoylamino)phenyl 2-chlorobenzoate has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have a synergistic effect when used in combination with other drugs, making it a promising candidate for combination therapy.

properties

Product Name

4-(Propanoylamino)phenyl 2-chlorobenzoate

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

STDKCEOWGQXRQC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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